molecular formula C10H7BrO2 B1290892 3-Bromo-6-methylchromone CAS No. 102653-68-9

3-Bromo-6-methylchromone

Cat. No.: B1290892
CAS No.: 102653-68-9
M. Wt: 239.06 g/mol
InChI Key: MSGSIDWZOPALIZ-UHFFFAOYSA-N
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Description

3-Bromo-6-methylchromone is a heterocyclic aromatic organic compound with the molecular formula C10H7BrO2. It is known for its unique reactivity and has been widely used in various scientific experiments due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-6-methylchromone can be synthesized through several methods. One common synthetic route involves the bromination of 6-methylchromone using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality. Industrial methods may also involve the use of automated systems for precise addition of reagents and temperature control .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-methylchromone undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of this compound can lead to the formation of corresponding alcohols or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution: Products vary based on the nucleophile used, resulting in compounds like 3-hydroxy-6-methylchromone.

    Oxidation: Oxidized products may include this compound derivatives with additional functional groups.

    Reduction: Reduced products typically include alcohols or other hydrogenated forms of the original compound.

Scientific Research Applications

3-Bromo-6-methylchromone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-chloro-7-methylchromone
  • 6-Bromo-2-methylchromone
  • 3-Formyl-6-methylchromone

Uniqueness

3-Bromo-6-methylchromone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. Its bromine and methyl groups at specific positions on the chromone ring make it particularly useful in certain synthetic applications and biological studies .

Properties

IUPAC Name

3-bromo-6-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGSIDWZOPALIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641063
Record name 3-Bromo-6-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102653-68-9
Record name 3-Bromo-6-methyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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